Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

描述

Chemical Identity and Structural Characteristics

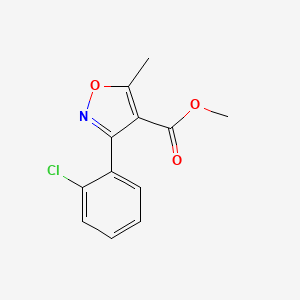

This compound, bearing the Chemical Abstracts Service registry number 4357-94-2, represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture. The compound possesses the molecular formula C₁₂H₁₀ClNO₃ and exhibits a molecular weight of 251.67 grams per mole, parameters that reflect its moderate molecular complexity and functional group diversity. The systematic nomenclature reveals the presence of multiple structural elements: a methyl ester group attached to the carboxylic acid derivative at the 4-position of the isoxazole ring, a methyl substituent at the 5-position, and a 2-chlorophenyl group positioned at the 3-position of the heterocyclic core.

The physical properties of this compound demonstrate characteristics consistent with its molecular structure and functional group composition. The compound exhibits a melting point ranging from 56 to 58 degrees Celsius, indicating moderate intermolecular forces and crystalline stability. The boiling point has been determined to be 372.1 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, reflecting the compound's thermal stability and molecular interactions. The density of the compound measures 1.278 grams per cubic centimeter, a value that suggests efficient molecular packing in the solid state. Additional thermal characteristics include a flash point of 178.9 degrees Celsius, which provides important information regarding the compound's volatility and thermal behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

The structural complexity of this compound extends beyond its basic connectivity to encompass important stereochemical and electronic considerations. The isoxazole ring system provides an electron-rich aromatic framework, where the oxygen atom adjacent to the nitrogen creates distinctive electronic properties that influence both reactivity and molecular interactions. The 2-chlorophenyl substituent introduces additional electronic effects through the electron-withdrawing nature of the chlorine atom, which can significantly influence the electron density distribution throughout the molecular system. The methyl ester functionality at the 4-position provides both steric and electronic contributions to the overall molecular behavior, serving as a site for potential chemical transformations while also affecting the compound's solubility and physical properties.

The molecular geometry and conformational preferences of this compound are governed by the interplay between the rigid isoxazole ring system and the rotational freedom of the phenyl and ester substituents. The isoxazole core maintains planarity due to its aromatic character, while the attached substituents can adopt various conformations depending on intermolecular interactions and crystal packing forces. The chlorine atom on the phenyl ring introduces both steric bulk and electronic effects that can influence the preferred conformational arrangements and molecular recognition properties. These structural features collectively contribute to the compound's unique chemical behavior and potential applications in synthetic chemistry and materials science.

Historical Context of Isoxazole Derivatives in Organic Chemistry

The development of isoxazole chemistry traces its origins to the early twentieth century, with foundational contributions that established the synthetic and theoretical framework for understanding these important heterocyclic systems. The pioneering work of Claisen in 1903 marked the first successful synthesis of an isoxazole compound, achieved through the oximation of propargylaldehyde acetal, thereby establishing the initial pathways for accessing this class of heterocycles. This groundbreaking achievement opened new avenues for heterocyclic chemistry and demonstrated the feasibility of constructing five-membered nitrogen-oxygen containing ring systems through rational synthetic design. The nomenclature of isoxazole itself reflects the systematic approach to heterocyclic chemistry, where Hantszch initially proposed the term based on the structural relationship to the previously discovered oxazole isomer.

The etymological foundation of the isoxazole name provides insight into the systematic development of heterocyclic nomenclature during the early period of organic chemistry. The designation incorporates several meaningful components: "iso" indicating the isomeric relationship to oxazole, "oxa" denoting the presence of oxygen, "aza" signifying the nitrogen atom, and "ole" referring to the five-membered ring structure. This nomenclature system reflects the systematic approach that chemists adopted for categorizing and understanding the growing family of heterocyclic compounds during the early development of organic chemistry. The recognition that isoxazole represents an electron-rich azole with distinctive properties due to the adjacent positioning of oxygen and nitrogen atoms established fundamental principles that continue to guide contemporary research in this field.

The evolution of synthetic methodologies for isoxazole construction has undergone significant advancement since the initial discoveries of the early 1900s. Modern synthetic approaches have expanded far beyond the original oximation reactions to encompass sophisticated methodologies including 1,3-dipolar cycloaddition reactions, transition metal-catalyzed processes, and environmentally sustainable synthetic protocols. The development of the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes has emerged as one of the most broadly researched and reported synthetic approaches for isoxazole derivatives, providing access to diverse substitution patterns and functional group arrangements. This synthetic transformation has been recognized as an example of "Click Chemistry" due to its reliability, selectivity, and broad applicability in constructing complex molecular architectures.

Table 2: Historical Milestones in Isoxazole Chemistry Development

The contemporary understanding of isoxazole chemistry has been enriched by extensive research into the photochemical properties and ring-opening reactions that characterize these heterocyclic systems. The discovery of photolysis reactions in 1966 revealed important insights into the fundamental electronic structure and reactivity patterns of isoxazole compounds. The identification of the weak nitrogen-oxygen bond as a site of photochemical cleavage has provided valuable mechanistic understanding and has led to the development of isoxazole-based photoaffinity labeling reagents for biological studies. The tendency of isoxazole rings to rearrange to oxazole structures through azirine intermediates under ultraviolet irradiation demonstrates the dynamic nature of these heterocyclic systems and their potential for controlled chemical transformations.

属性

IUPAC Name |

methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKXWSPETWYDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376973 | |

| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4357-94-2 | |

| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with methyl isoxazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

化学反应分析

Types of Reactions

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

科学研究应用

Synthesis and Medicinal Applications

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate serves as an important intermediate in the synthesis of various penicillin derivatives, including cloxacillin and dicloxacillin. These compounds are crucial in treating bacterial infections, particularly those caused by resistant strains of Staphylococcus aureus.

Key Synthetic Pathways

-

Synthesis of Cloxacillin :

- The compound can be hydrolyzed to yield the corresponding carboxylic acid, which is then converted into an acyl halide using thionyl chloride. This acyl halide can subsequently react with 6-aminopenicillanic acid to form cloxacillin, a widely used antibiotic effective against penicillin-resistant bacteria .

- Synthesis of Dicloxacillin :

Research indicates that derivatives containing isoxazole rings exhibit various biological activities, including:

- Anticancer Activity : Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from isoxazole structures have been evaluated against multiple cancer cell lines, demonstrating significant cytotoxicity .

- Anti-inflammatory Properties : Some studies suggest that isoxazole derivatives can possess anti-inflammatory effects, making them candidates for further research in treating inflammatory diseases .

Data Table: Summary of Research Findings

| Study | Compound | Activity | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|---|

| Isoxazole Derivative | Anticancer | 9.7 | Ovarian (OCVAR-3) | |

| Isoxazole Derivative | Anticancer | 0.2 | Breast (MCF-7) | |

| Isoxazole Derivative | Anticancer | 5.0 | Colon (HCT116) |

Case Studies

- Penicillin Synthesis :

- Anticancer Research :

作用机制

The mechanism of action of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Electronic Effects: The 2-chlorophenyl group provides electron-withdrawing effects, stabilizing the isoxazole ring and influencing intermolecular interactions.

- Steric and Functional Group Variations : Replacing the methyl ester with an amide (e.g., compound 39k in ) introduces hydrogen-bonding capacity, which may improve target selectivity . Acyl chloride derivatives () serve as reactive intermediates for synthesizing amides or esters .

Physicochemical Properties

- Solubility : The methyl ester group in the target compound enhances solubility in organic solvents (e.g., diethyl ether, DMF) compared to acyl chlorides or amides .

- Crystallinity : Derivatives like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () form stable crystals, analyzed via X-ray diffraction (SHELX/ORTEP) . Hydrogen-bonding patterns (e.g., amides in ) influence crystal packing and melting points .

Stability and Reactivity

- Ester vs. Amide Stability : Methyl esters are prone to hydrolysis under basic conditions, whereas amides (e.g., compound 39k) exhibit greater stability, extending shelf life .

- Acyl Chloride Reactivity : The carbonyl chloride derivative () is highly reactive, suitable for rapid synthesis of diverse derivatives but requiring anhydrous handling .

生物活性

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structure can be summarized as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 253.66 g/mol

- Melting Point : Specific values are not universally established but typically fall within a range for isoxazole derivatives.

Mechanisms of Biological Activity

- Histone Deacetylase (HDAC) Inhibition :

- Antioxidant Activity :

- Antimicrobial Properties :

Anticancer Activity

A study highlighted the efficacy of isoxazole derivatives in inhibiting tumor growth in vitro and in vivo models. Specifically, this compound was evaluated alongside other derivatives for its cytotoxic effects against cancer cell lines. The results indicated that this compound exhibited significant growth inhibition with an IC50 value comparable to established anticancer agents .

Antioxidant Studies

In vivo studies using the nematode Caenorhabditis elegans demonstrated that certain isoxazole derivatives, including this compound, showed enhanced survival under oxidative stress conditions compared to controls. This suggests a potential role in aging-related diseases and oxidative stress management .

Antimicrobial Efficacy

In vitro assays revealed that this compound inhibited the growth of Escherichia coli at concentrations significantly lower than those required for many traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Comparative Analysis of Biological Activities

常见问题

Q. What are the standard synthetic routes for Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of o-chlorobenzaldehyde oxime with ethyl acetoacetate derivatives. A common method includes generating o-chlorobenzoxime via hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and ring closure. Optimization may involve adjusting reaction time, temperature, and stoichiometry to improve yield. For example, using phosphorus pentachloride for chlorination enhances electrophilicity, facilitating ester formation . Characterization via -NMR and LC-MS is critical to confirm purity and structural integrity.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Spectroscopy : - and -NMR to confirm substituent positions and aromaticity. IR spectroscopy identifies ester (C=O, ~1700 cm) and isoxazole (C-O-C, ~1250 cm) functional groups.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing. Programs like SHELXL refine structural parameters (e.g., bond angles, torsion angles) . ORTEP-3 generates graphical representations of thermal ellipsoids for visualizing molecular conformation .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N) at 0–6°C. Stability studies recommend periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the ester group). Use desiccants and amber glassware to mitigate humidity and UV exposure .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, space groups) be resolved during structural refinement?

Discrepancies often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disorder resolution. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to detect weak intermolecular interactions . For conflicting space group assignments, compare systematic absences in diffraction data and test alternative models via PLATON’s ADDSYM tool .

Q. What methodologies are employed to analyze hydrogen bonding and supramolecular interactions in crystalline forms?

Graph-set analysis (as per Etter’s formalism) categorizes hydrogen-bonding patterns (e.g., chains, rings) using software like Mercury. Calculate donor-acceptor distances (<3.5 Å) and angles (>120°) to identify strong vs. weak interactions. For example, C–H···O interactions in isoxazole derivatives often stabilize layered packing . Pair distribution function (PDF) analysis can further probe short-range order in amorphous regions.

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed for this compound?

- Target Selection : Prioritize enzymes with active-site compatibility (e.g., cytochrome P450 due to the 2-chlorophenyl group’s hydrophobic interactions).

- Assays : Use fluorescence-based or calorimetric (ITC) assays to measure IC. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies.

- SAR Analysis : Modify substituents (e.g., methyl vs. trifluoromethyl) to correlate structural features with activity .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H1H-NMR)?

Unexpected splitting may stem from dynamic effects (e.g., restricted rotation of the 2-chlorophenyl group). Variable-temperature NMR (VT-NMR) can confirm this by observing coalescence at higher temperatures. For ambiguous peaks, 2D techniques (COSY, HSQC) resolve coupling networks. Compare experimental data with computed spectra (DFT/GIAO) to assign signals accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。